molecular formula Zn(C8H15O2)2<br>C16H30O4Zn B1584025 Zinc caprylate CAS No. 557-09-5

Zinc caprylate

Cat. No.: B1584025
CAS No.: 557-09-5
M. Wt: 351.8 g/mol
InChI Key: CHJMFFKHPHCQIJ-UHFFFAOYSA-L
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Description

Chemical Identity and Nomenclature

This compound, systematically known as zinc octanoate, is a zinc salt derived from octanoic acid, which is an eight-carbon saturated fatty acid. The compound exhibits the molecular formula of C₁₆H₃₀O₄Zn, with a molecular weight of 351.8 grams per mole. The Chemical Abstracts Service has assigned the primary registry number 557-09-5 to this compound, although several related registry numbers exist, including 86338-28-5, 90480-58-3, 461038-89-1, and 1207106-23-7, which have been either deleted or replaced over time.

The structural configuration of this compound involves a coordination of zinc ions with two octanoate groups, forming a stable metal carboxylate complex. The compound's three-dimensional structure can be characterized through various spectroscopic techniques, revealing distinct geometric configurations that influence its reactivity and interaction with other chemical systems. Research conducted by various analytical laboratories has demonstrated that the compound exhibits specific infrared spectroscopic signatures, with characteristic asymmetric carboxylate stretching frequencies appearing in the range of 1540-1520 cm⁻¹.

Table 1: Chemical Identity and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₃₀O₄Zn
Molecular Weight 351.8 g/mol
Primary CAS Number 557-09-5
Melting Point 136°C
Density 1.13-1.19 g/cm³
Boiling Point 239°C
Appearance White to off-white powder/solid

The nomenclature of this compound encompasses numerous synonyms that reflect both systematic and common naming conventions. The compound is frequently referred to as zinc octanoate, zinc dioctanoate, zinc octoate, and zinc octylate in various commercial and scientific contexts. Additional nomenclature includes zinc dioctylate, zinc(II) octoate, and octanoic acid zinc salt, depending on the specific application or regulatory framework. The International Union of Pure and Applied Chemistry designation follows the systematic naming protocol as zinc octanoate.

Advanced spectroscopic analysis reveals that this compound exhibits characteristic chemical shifts in nuclear magnetic resonance spectroscopy, providing valuable insights into its molecular structure and bonding patterns. The compound's infrared spectrum displays distinctive features that differentiate it from other zinc carboxylates, particularly in the carboxylate stretching region where the coordination mode can be determined. These spectroscopic characteristics serve as important identification tools for quality control and analytical verification in commercial applications.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organometallic chemistry and the industrial utilization of zinc compounds. While zinc itself was recognized as a distinct metallic element through centuries of metallurgical practices, the systematic synthesis and characterization of zinc carboxylates emerged during the twentieth century as industrial chemistry advanced. Historical records indicate that zinc compounds have been utilized for various applications since ancient civilizations, with the Romans developing zinc oxide applications as early as 2000 BCE.

The specific development of this compound as a commercial chemical emerged from the growing demand for specialized catalysts in organic synthesis and polymer chemistry during the mid-twentieth century. The compound gained particular prominence in the 1960s and 1970s as the polyurethane industry expanded, requiring efficient and selective catalysts for complex chemical transformations. Research into zinc carboxylates intensified during this period, leading to improved synthesis methods and enhanced understanding of their catalytic mechanisms.

Industrial documentation suggests that this compound was first marketed commercially in 1921, initially finding applications in specialized chemical processes before expanding into broader industrial uses. The compound's development paralleled advances in carboxylic acid chemistry and metal coordination theory, which provided the theoretical foundation for understanding its unique properties and reactivity patterns. Early research focused on optimizing synthesis conditions and establishing standardized specifications for commercial production.

The evolution of this compound applications reflects broader trends in industrial chemistry, particularly the shift toward more environmentally conscious catalytic systems and the development of specialized materials with enhanced performance characteristics. Contemporary research continues to explore novel applications and improved synthesis methods, building upon decades of accumulated knowledge regarding zinc carboxylate chemistry and its practical implementations across diverse industrial sectors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;octanoate
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InChI

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
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InChI Key

CHJMFFKHPHCQIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn(C8H15O2)2, C16H30O4Zn
Record name zinc caprylate
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Related CAS

124-07-2 (Parent), 23713-49-7 (Parent)
Record name Zinc caprylate
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DSSTOX Substance ID

DTXSID2042517
Record name Zinc dioctanoate
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Molecular Weight

351.8 g/mol
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Physical Description

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS]
Record name Zinc caprylate
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CAS No.

557-09-5, 90480-58-3
Record name Zinc caprylate
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Record name Octanoic acid, zinc salt, basic
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Record name Octanoic acid, zinc salt (2:1)
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Preparation Methods

Direct Reaction of Zinc Oxide with Caprylic Acid

  • Process Description: Zinc oxide (ZnO) is reacted with caprylic acid (octanoic acid) to form this compound and water as a byproduct.
  • Reaction Equation:

    $$
    \text{ZnO} + 2 \text{C}8\text{H}{16}\text{O}2 \rightarrow \text{Zn(C}8\text{H}{15}\text{O}2)2 + \text{H}2\text{O}
    $$

  • Reaction Conditions:

    • Typically carried out by heating zinc oxide with caprylic acid at temperatures ranging from 110°C to 160°C.
    • An inert atmosphere (e.g., nitrogen) is often used to prevent oxidation or contamination.
    • Solvents such as ethanol may be employed to improve reactant dissolution and reaction kinetics, though solvent-free melt reactions are also common.
  • Advantages:
    • Simple and direct.
    • Produces high purity this compound.
    • Water formed is removed to drive the reaction forward.

Reaction Using Basic Zinc Carbonate and Caprylic Acid

  • Process Description: Basic zinc carbonate (Zn5(OH)6(CO3)2), either naturally occurring as hydrozincite or commercially prepared by reacting neutral zinc carbonate with water, is reacted with caprylic acid.
  • Reaction Conditions:
    • Conducted in the melt phase without solvents, at temperatures between 100°C and 200°C (preferably 130°C to 150°C).
    • The reaction involves direct mixing of basic zinc carbonate with caprylic acid.
  • Advantages:
    • Avoids the use of solvents, simplifying purification.
    • Easier to handle compared to zinc oxide in some industrial contexts.
  • Notes:
    • The process is considered more straightforward and efficient compared to prior art methods involving solvents or multi-step syntheses.

Industrial Production Considerations

  • Scale-Up: Industrial synthesis typically favors the zinc oxide route due to the availability and lower cost of ZnO.
  • Purity Control: Reaction parameters such as temperature, molar ratios, and reaction time are optimized to maximize yield and minimize impurities.
  • Solvent Use: While some industrial processes use ethanol or other solvents to facilitate mixing and heat transfer, solvent-free melt reactions are preferred for environmental and economic reasons.
  • Byproduct Management: Water formed during the reaction is continuously removed, often by distillation or under reduced pressure, to shift equilibrium toward product formation.

Reaction Parameters and Their Effects

Parameter Typical Range/Condition Effect on Product Quality and Yield
Temperature 110 – 160 °C Higher temperatures increase reaction rate but may cause decomposition if too high
Molar Ratio (ZnO:Caprylic Acid) 1:2 (stoichiometric) Stoichiometric balance ensures complete conversion
Atmosphere Inert (N2 or Ar) Prevents oxidation and contamination
Solvent Ethanol (optional) Enhances reactant solubility and mixing
Reaction Time Several hours (2-6 h typical) Longer times improve conversion but may increase side reactions
Water Removal Continuous distillation or vacuum Drives reaction equilibrium forward

Analytical Characterization of this compound

Research Findings Related to Preparation

  • This compound synthesized via the reaction of zinc oxide and caprylic acid exhibits high catalytic activity in ring-opening polymerizations, outperforming other zinc carboxylates such as zinc acetate and zinc lactate.
  • The melt reaction of basic zinc carbonate with caprylic acid offers an environmentally friendly and solvent-free approach, with industrial applicability due to ease of scale-up and reduced waste generation.
  • Reaction temperature optimization (130–150°C) is critical to balance reaction kinetics and product stability.

Summary Table of Preparation Methods

Method Zinc Source Reaction Medium Temperature (°C) Advantages Disadvantages
Zinc oxide + Caprylic acid ZnO Solvent or solvent-free 110 – 160 Simple, high purity, scalable Requires inert atmosphere
Basic zinc carbonate + Caprylic acid Basic zinc carbonate Melt (solvent-free) 100 – 200 Solvent-free, eco-friendly Requires precise temperature control
Other methods (less common) Zinc salts (acetate, carbonate) Various solvents Variable Potential for specialized applications More complex, solvent removal needed

Chemical Reactions Analysis

Types of Reactions: Zinc caprylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and caprylic acid.

    Reduction: It can be reduced to form elemental zinc and caprylic acid.

    Substitution: this compound can participate in substitution reactions where the caprylate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.

Major Products Formed:

    Oxidation: Zinc oxide and caprylic acid.

    Reduction: Elemental zinc and caprylic acid.

    Substitution: Zinc salts of the substituting ligand and caprylic acid.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Zinc caprylate (C₁₆H₃₀O₄Zn) dissociates into zinc ions and caprylic acid upon dissolution. The zinc ions play a crucial role as cofactors for numerous enzymes, influencing cellular functions through modulation of cell signaling pathways and gene expression. The compound's mechanism involves interaction with specific sites on enzymes, leading to either activation or inhibition of enzymatic functions depending on the target molecule.

Scientific Research Applications

The applications of this compound can be categorized into several fields:

Chemistry

  • Catalyst in Polymerization : this compound is utilized as a catalyst in ring-opening polymerizations (ROP) of lactides, facilitating the production of biodegradable polymers.
  • Corrosion Inhibition : It has been studied as a volatile corrosion inhibitor (VCI), showing effectiveness in protecting metal surfaces from corrosion through complex formation with zinc .

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it suitable for developing antimicrobial coatings and materials .
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation, contributing to its use in dermatological applications.

Medicine

  • Drug Delivery Systems : Ongoing studies are investigating its ability to form stable complexes with various drugs, enhancing their bioavailability and therapeutic efficacy.
  • Wound Healing : Case studies have demonstrated that formulations containing zinc compounds can significantly improve wound healing rates in preclinical models .

Industry

  • Fungicide : Due to its fungicidal properties, this compound is used in the production of paints and coatings where microbial resistance is essential .
  • Food Industry : Its antimicrobial properties also extend to food preservation applications.

Case Study 1: Wound Healing Efficacy

A study involving 90 male Wistar rats assessed the effectiveness of a zinc-hyaluronan gel combined with silver foam dressing for treating superficial partial-thickness burns. Results indicated that this combination significantly reduced non-epithelialized areas compared to standard treatments by day 22 post-injury, showcasing the potential application of zinc-based compounds in clinical settings .

Case Study 2: Corrosion Inhibition

Research utilizing density functional theory (DFT) simulations combined with electrochemical impedance measurements evaluated the efficacy of this compound as a corrosion inhibitor on metallic surfaces. The findings revealed strong correlations between theoretical predictions and experimental data, validating its effectiveness as a protective agent against corrosion .

Mechanism of Action

The mechanism of action of zinc caprylate involves its ability to interact with biological membranes and proteins. Zinc ions can disrupt the function of microbial cell membranes, leading to cell lysis and death. Additionally, zinc ions can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing microbial growth .

Comparison with Similar Compounds

Corrosion Inhibition: Zinc Caprylate vs. Other Caprylate Salts

This compound (CETA in studies) was compared with cyclohexylamine caprylate (CCHA) and dicyclohexylamine caprylate (CDCHA) for zinc corrosion inhibition in 0.1 M NaCl .

Parameter CDCHA CCHA CETA (this compound)
ΔG°ads (kJ/mol) -38.2 -35.1 -30.0
Adsorption Isotherm Fit Dhar-Flory-Huggins (x > 1)
Moist Chamber Protection Rank 1st 2nd 3rd

Key Findings :

  • CDCHA exhibited the strongest adsorption energy (-38.2 kJ/mol), indicating superior surface coverage and corrosion protection .
  • This compound (CETA) showed weaker adsorption (-30.0 kJ/mol) due to lateral molecular interactions and complex formation with ethanolamine (ETA), reducing its efficacy .
  • SEM/EDS analysis revealed zinc oxide formation in the presence of VCIs, while unprotected surfaces formed simonkolleite (Zn₅(OH)₈Cl₂) .

Toxicity: this compound vs. Other Zinc Compounds

A comparative toxicity study of zinc compounds revealed significant differences in safe exposure levels :

Compound TSEL (mg/m³) Intratracheal LD₅₀ (rats)
Zinc Nitrate 0.5 Not reported
Zinc Carbonate 2.0 Not reported
This compound Not established 10 mg (max. tolerable dose)
Zinc Stearate Not established 1 mg (max. tolerable dose)

Notes:

  • This compound caused 100% mortality in rats at 50 mg intratracheal doses due to pulmonary edema, highlighting acute respiratory toxicity .
  • In contrast, zinc carbonate and selenide have higher TSELs (2 mg/m³), making them safer for industrial handling .

Antifungal Activity: this compound vs. Sodium Caprylate

Both zinc and sodium caprylate are used in antifungal formulations, but their efficacy and concentrations differ :

Parameter This compound Sodium Caprylate
Typical Concentration 5% 1–26%
Mechanism Forms less active salt at alkaline skin pH Direct fatty acid action
Regulatory Status Insufficient data for FDA effectiveness classification Same as this compound

Critical Insight :

  • Caprylic acid (the parent compound) is more active in acidic environments, but its salts, including this compound, lose efficacy as skin pH increases .

Industrial Catalysis: this compound vs. Organotin Compounds

In polymer curing, this compound competes with organotin catalysts like dibutyl tin dilaurate :

Catalyst Reaction Efficiency Toxicity
This compound Moderate Low (non-organotin)
Dibutyl Tin Dilaurate High High (neurotoxic)

Application Context :

  • This compound is preferred in eco-friendly formulations due to lower toxicity, albeit with slower reaction kinetics .

Biological Activity

Zinc caprylate, a zinc salt of caprylic acid, has garnered attention for its diverse biological activities and applications across various fields, including medicine, agriculture, and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₆H₃₀O₄Zn
  • CAS Number : 557-09-5
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents but less soluble in water

This compound primarily acts by releasing zinc ions upon dissociation. These ions are crucial for numerous enzymatic reactions and cellular processes. The compound interacts with zinc transporters in the body, facilitating efficient zinc transport and maintaining zinc homeostasis, which is vital for cellular function and signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : It has been shown to possess fungicidal properties, making it useful in agricultural applications as a fungicide. The zinc ions released enhance the activity of various enzymes involved in microbial metabolism.
  • Cellular Effects : The compound influences cellular processes such as cell proliferation, apoptosis, and antioxidant defenses by modulating gene expression through zinc-dependent transcription factors .
  • Wound Healing : Studies have indicated that this compound can promote wound healing. In animal models, it has been shown to enhance re-epithelialization and reduce scar formation when used in conjunction with other treatments .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant fungicidal activity against various pathogens.
Wound HealingShowed improved healing rates and reduced scar formation in rat models.
Corrosion InhibitionThis compound derivatives were effective as volatile corrosion inhibitors on zinc surfaces.
Biodegradable PolymersUsed as a catalyst in the production of biodegradable polymers through ring-opening polymerization.

Case Study: Wound Healing Efficacy

In a preclinical study involving male Wistar rats with superficial partial-thickness burns, treatments including zinc-hyaluronan gel were evaluated against standard silver-sulfadiazine cream. The combination treatment showed a significant reduction in non-epithelialized areas by day 10, indicating enhanced wound healing properties attributed to the presence of zinc from this compound .

Applications in Industry

This compound's properties make it suitable for various applications:

  • Pharmaceuticals : Its ability to enhance bioavailability makes it a candidate for drug delivery systems.
  • Agriculture : Its fungicidal properties are utilized in crop protection.
  • Cosmetics : Research is ongoing to explore its potential in skin formulations due to its antimicrobial activity .

Q & A

Q. What are the standard protocols for synthesizing zinc caprylate, and how can purity be validated?

this compound is typically synthesized via the reaction of caprylic acid with zinc oxide or zinc salts under controlled conditions. Key steps include:

  • Synthesis : Reacting equimolar amounts of zinc oxide and caprylic acid in an anhydrous solvent (e.g., toluene) at 80–100°C for 6–12 hours under nitrogen .
  • Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester bonding (C=O stretch at ~1700 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification. Purity is validated via nuclear magnetic resonance (NMR) to detect unreacted precursors or side products .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

Essential methods include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
  • Spectroscopy : X-ray diffraction (XRD) for crystallinity assessment and UV-Vis spectroscopy for monitoring catalytic activity in polymerizations .
  • Chromatography : High-performance liquid chromatography (HPLC) to detect impurities, particularly in biomedical applications .

Advanced Research Questions

Q. How does this compound’s catalytic efficiency in ring-opening polymerizations (ROP) compare to other metal carboxylates?

this compound acts as a Lewis acid catalyst in ROP of lactides, enabling cyclic polyester formation. Comparative studies require:

  • Experimental Design : Parallel reactions with catalysts like tin octoate or zinc stearate under identical conditions (temperature, monomer/catalyst ratio).
  • Data Analysis : Track conversion rates via gel permeation chromatography (GPC) and compare polydispersity indices (PDI) to assess control over polymer chain length .
  • Contradictions : Some studies report lower PDIs for this compound than tin-based catalysts, but reproducibility depends on solvent polarity and moisture content .

Q. What strategies resolve contradictions in literature regarding this compound’s role in impurity removal during antibody purification?

Discrepancies in aggregate removal efficiency (e.g., 60–90% in flow-through mode) may arise from:

  • Operational Variables : Buffer pH (optimal range: 5.0–6.5) and conductivity, which affect resin-antibody interactions .
  • Methodological Consistency : Ensure uniform column packing density and flow rates across studies. Use small-angle X-ray scattering (SAXS) to monitor aggregate size distribution pre/post purification .
  • Statistical Validation : Apply ANOVA to compare results across multiple trials and identify outlier datasets .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions in polymer matrices?

Advanced approaches include:

  • Molecular Dynamics (MD) Simulations : Model this compound’s coordination with lactide monomers to predict polymerization rates.
  • Density Functional Theory (DFT) : Calculate binding energies between zinc ions and carboxylate groups to explain catalytic selectivity .
  • Validation : Cross-reference simulation data with experimental results (e.g., XRD for crystal structure alignment) .

Methodological Guidance

Q. What frameworks ensure rigorous reproducibility in this compound studies?

Follow these steps:

  • Documentation : Publish full experimental protocols (e.g., solvent drying methods, catalyst activation steps) in supplementary materials .
  • Data Sharing : Deposit raw datasets (e.g., SAXS profiles, NMR spectra) in open repositories like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Peer Review : Adopt journal checklists (e.g., Reviews in Analytical Chemistry) to confirm all critical details are disclosed .

Q. How should researchers address gaps in this compound’s biomedical safety profile?

  • Literature Review : Use systematic review tools (e.g., PRISMA) to aggregate toxicity data from in vitro and in vivo studies .
  • Hypothesis Testing : Design cytotoxicity assays (e.g., MTT tests on human cell lines) at varying this compound concentrations (0.1–10 mM) .
  • Ethical Compliance : Partner with institutional review boards (IRBs) for animal or clinical studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc caprylate
Reactant of Route 2
Zinc caprylate

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